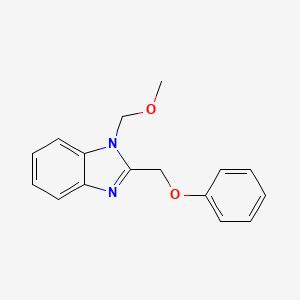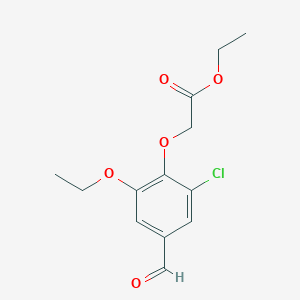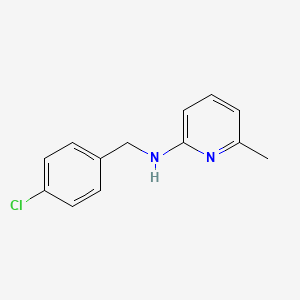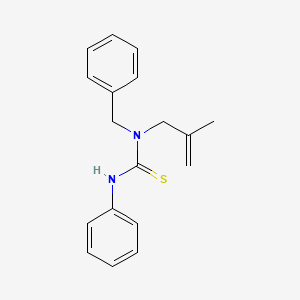
1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole involves the inhibition of protein-protein interactions. It binds to the protein surface and prevents the interaction between the protein and its binding partner. This leads to the inhibition of downstream signaling pathways and ultimately the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(Methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting the interaction between transcription factors and their binding partners. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole in lab experiments are its ability to inhibit protein-protein interactions, its high purity and yield, and its well-studied synthesis method. The limitations are its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of 1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole in scientific research. One direction is to study its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Another direction is to further understand its mechanism of action and optimize its use in cancer treatment. Additionally, further research is needed to fully understand its potential toxicity and the optimal dosage for therapeutic use.
Conclusion:
In conclusion, 1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole is a unique chemical compound that has a wide range of scientific research applications. Its ability to inhibit protein-protein interactions and its well-studied synthesis method make it a valuable tool in the study of cancer and other diseases. Further research is needed to fully understand its potential for therapeutic use and to optimize its use in scientific research.
Synthesis Methods
The synthesis method of 1-(methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethylbenzimidazole with formaldehyde and methanol under acidic conditions. The resulting product is then purified using column chromatography. This method has been extensively studied and optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-(Methoxymethyl)-2-(phenoxymethyl)-1H-benzimidazole is widely used in scientific research due to its ability to inhibit protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, leading to the inhibition of cancer cell growth. It has also been used to inhibit the interaction between the protein p53 and its binding partner, leading to the induction of apoptosis in cancer cells.
properties
IUPAC Name |
1-(methoxymethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-12-18-15-10-6-5-9-14(15)17-16(18)11-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEASIHSOJCZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)

![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)


![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)
![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)

![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)